molecular formula C7H13NO2S B7941195 6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione

6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione

Cat. No.: B7941195
M. Wt: 175.25 g/mol
InChI Key: MGUOYNKARHDIPK-UHFFFAOYSA-N
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Description

6Lambda6-thia-1-azaspiro[35]nonane-6,6-dione is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a dihalide, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of a base, such as sodium hydride, and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction: The dione functionality can be reduced to corresponding diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azaspiro moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

    6Lambda6-thia-1-azaspiro[3.5]nonane: Lacks the dione functionality.

    1-azaspiro[3.5]nonane-6,6-dione: Lacks the sulfur atom.

    6-thia-1-azaspiro[3.5]nonane-6,6-dioxide: Contains an additional oxygen atom.

Uniqueness: 6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione is unique due to its combination of sulfur and azaspiro moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

8λ6-thia-1-azaspiro[3.5]nonane 8,8-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-1-2-7(6-11)3-4-8-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUOYNKARHDIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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